Compound Description: This compound serves as a key starting material in the synthesis of 4-bromo-2-methoxy-1-methyl-5-nitroimidazole and 4-bromo-2-cyano-1-methyl-5-nitroimidazole []. It is a dibrominated imidazole derivative with a nitro group at the 5-position.
Relevance: This compound represents the foundational structure from which the 4-bromo-2-methoxy-1-methyl-5-nitroimidazole is derived. The key structural difference lies in the replacement of one bromine atom with a methoxy group in the target compound []. Both compounds share the core imidazole ring and the bromine substituent at the 4-position. ()
4-Bromo-2-methoxy-1-methyl-5-nitroimidazole
Compound Description: This compound is synthesized via a nucleophilic substitution reaction on 2,4-dibromo-1-methyl-5-nitroimidazole using sodium methoxide []. The structure features a methoxy group at the 2-position and a nitro group at the 5-position of the imidazole ring.
Relevance: This compound highlights the impact of functional group modification on a related scaffold. The presence of the methoxy group at the 2-position, instead of the benzamide present in 4-Bromo-2-methoxy-N,N-dimethylbenzamide, distinguishes this compound. Both compounds share a bromine substituent at the 4-position and a methoxy group at the 2-position of their respective core rings. ()
4-Bromo-2-cyano-1-methyl-5-nitroimidazole
Compound Description: This compound is obtained by reacting 2,4-dibromo-1-methyl-5-nitroimidazole with potassium cyanide []. The cyano group at the 2-position and the nitro group at the 5-position characterize its structure.
Relevance: This compound further emphasizes the structural diversity possible through functional group changes on the 2,4-dibromo-1-methyl-5-nitroimidazole scaffold. This compound shares the 4-bromo and 2-substituted pattern with 4-Bromo-2-methoxy-N,N-dimethylbenzamide but differs in the core ring and the specific substituent at the 2-position. ()
Compound Description: DOB is a potent serotonin (5-HT) agonist exhibiting high affinity for 5-HT2 receptors, particularly the 5-HT2A subtype [, , ]. It is a chiral compound with the R-(-)-enantiomer displaying significantly higher affinity and potency compared to the S-(+)-enantiomer [].
Relevance: This compound exemplifies the importance of the 4-bromo-2,5-dimethoxyphenyl moiety in influencing 5-HT receptor activity. The structural similarity with 4-Bromo-2-methoxy-N,N-dimethylbenzamide lies in the shared 4-bromo-2-methoxyphenyl motif, highlighting a potential area for exploring structure-activity relationships. ()
N-methyl derivatives of DOB
Compound Description: These derivatives include N-monomethyl-DOB, N,N-dimethyl-DOB, and N,N,N-trimethyl-DOB. These compounds exhibit progressively decreased affinity for 5-HT2 receptors with increasing N-methylation [].
Relevance: This series illustrates the impact of N-alkylation on the pharmacological activity of compounds related to 4-Bromo-2-methoxy-N,N-dimethylbenzamide. The presence of the N,N-dimethyl group in the target compound suggests that exploring different N-alkyl substitutions could reveal valuable insights into its structure-activity relationship. ()
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)
Compound Description: 5-MeO-DMT is a psychedelic tryptamine with a rapid onset and short duration of action [, , ]. Research suggests potential beneficial effects on mental health outcomes [, , ]. 5-MeO-DMT can be administered via various routes, including vaporization and intramuscular injection, with each route potentially influencing the experience and likelihood of "reactivation" experiences [].
Relevance: While structurally dissimilar to 4-Bromo-2-methoxy-N,N-dimethylbenzamide, this compound is included due to the shared N,N-dimethyl group. Exploring the pharmacological effects of 5-MeO-DMT might offer insights into the potential activities of the target compound, given the shared structural feature. ()
Compound Description: This compound is a dihydropyrimidine derivative synthesized using a multi-step process involving 4-bromonaphthalen-1-ol as a starting material []. It exhibits excellent antimicrobial activities [].
Relevance: This compound highlights the presence of the 4-bromo and 4-methoxyphenyl motifs, albeit on different positions compared to 4-Bromo-2-methoxy-N,N-dimethylbenzamide. This compound highlights the potential of exploring variations in the core structure and substitution patterns while retaining specific functional groups. ()
Compound Description: This compound exists preferentially in the enol-imine form, as confirmed by X-ray diffraction studies []. Theoretical calculations using density functional theory (DFT) were performed to investigate its properties [].
Relevance: Despite differences in the core structure, the presence of the 4-bromo-5-methoxyphenyl moiety in this compound draws a parallel to the 4-bromo-2-methoxyphenyl motif of 4-Bromo-2-methoxy-N,N-dimethylbenzamide. Understanding the conformational preferences and electronic properties of this compound could inform similar investigations into the target compound. ()
Compound Description: This compound is a significant building block in the synthesis of potent antagonists for dopamine D2, D3, and serotonin-3 (5-HT3) receptors [].
Relevance: The presence of the 5-bromo-2-methoxy motif in this pyridine derivative, albeit with different relative positions compared to 4-Bromo-2-methoxy-N,N-dimethylbenzamide, highlights the potential for exploring variations in the core aromatic structure while retaining key functional groups. This suggests that the target compound could also be a valuable building block for developing new pharmaceutical agents. ()
4-Bromo-2,6-dimethylbenzonitrile N-oxide
Compound Description: This compound was studied using X-ray crystallography to investigate the electronic structure and bonding characteristics of benzonitrile N-oxides []. The molecule exhibits a short N-O bond length, indicative of partial triple bond character [].
Relevance: Although this compound lacks a direct structural relationship to 4-Bromo-2-methoxy-N,N-dimethylbenzamide, it shares the 4-bromo-2,6-disubstituted benzene motif. Understanding the electronic properties and conformational preferences of this compound might provide insights into the behavior of the target compound. ()
Compound Description: This compound exists in a trans configuration about the central C=N double bond, as revealed by its crystal structure []. The molecule exhibits both intramolecular and intermolecular hydrogen bonding interactions, influencing its crystal packing [].
Relevance: This compound shares the 4-bromo-2-methoxyphenyl motif with 4-Bromo-2-methoxy-N,N-dimethylbenzamide, highlighting the persistence of this structural feature across different chemical classes. Understanding the hydrogen bonding patterns and conformational preferences of this compound could inform similar analyses of the target compound. ()
2-(4-Bromo-2,5-dimethoxyphenyl)ethanol
Compound Description: This alcohol is identified as a metabolite of 2C-B in rats. It is formed through the metabolism of 2C-B, initially by deamination to the corresponding aldehyde, followed by reduction [].
Relevance: This metabolite of 2C-B, a close structural analog of 4-Bromo-2-methoxy-N,N-dimethylbenzamide, suggests that the target compound might also undergo similar metabolic transformations, specifically at the benzamide group. ()
4-Bromo-2,5-dimethoxyphenylacetic acid
Compound Description: This carboxylic acid is a major metabolite of 2C-B in both rats and humans. In rats, it is believed to form via the oxidation of the aldehyde metabolite of 2C-B. In humans, it is the most abundant metabolite, accounting for 73% of the total metabolites detected, suggesting a prominent role for monoamine oxidase (MAO) in 2C-B metabolism in humans [, ].
Relevance: As a key metabolite of 2C-B, this compound provides significant insight into the potential metabolic fate of 4-Bromo-2-methoxy-N,N-dimethylbenzamide. The structural similarity suggests that the target compound could be metabolized similarly, leading to the formation of a carboxylic acid derivative through pathways potentially involving MAO. ()
2-(2-Hydroxy-4-bromo-5-methoxyphenyl)ethylamine and 2-(2-Methoxy-4-bromo-5-hydroxyphenyl)ethylamine
Compound Description: These two compounds are O-desmethyl metabolites of 2C-B, identified in rat urine. They are formed through demethylation reactions at either the 2- or 5-position of the aromatic ring of 2C-B [].
Relevance: These metabolites highlight the possibility of O-demethylation as a metabolic pathway for compounds related to 4-Bromo-2-methoxy-N,N-dimethylbenzamide. This suggests that the target compound might also be susceptible to demethylation, potentially leading to the formation of one or more hydroxylated metabolites. ()
1-Acetoamino-2-(2-hydroxy-4-bromo-5-methoxyphenyl)ethane and 1-Acetoamino-2-(2-methoxy-4-bromo-5-hydroxyphenyl)ethane
Compound Description: These compounds are acetylated derivatives of the O-desmethyl metabolites of 2C-B, observed in rat urine. They are generated by the acetylation of the amino group in the O-desmethyl metabolites [].
Relevance: These metabolites suggest that the O-desmethyl metabolites of compounds structurally similar to 4-Bromo-2-methoxy-N,N-dimethylbenzamide might undergo further metabolism, including acetylation. While the target compound has a disubstituted benzamide group, this finding highlights the potential for metabolic transformations in related structures. ()
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Gefitinib-d6 is intended for use as an internal standard for the quantification of gefitinib by GC- or LC-MS. Gefitinib is a selective EGFR-TK inhibitor that blocks the growth of GEO colon cancer, ZR-75-1 and MCF-10A Ha-ras breast cancer, and OVCAR-3 ovarian cancer cell lines with IC50s ranging between 0.2-0.4 µM. By interfering with the intracellular kinase domain, gefitinib prevents EGFR autophosphorylation and prevents downstream signal transduction. Formulations containing gefitinib were previously used to treat advanced (or recurrent) non-small cell lung cancer. However, the FDA retracted its general approval when a phase III trial failed to demonstrate an overall survival benefit. Formulations containing gefitinib appear to be most efficacious in treating certain EGFR gene mutations prevalent in Asian populations. Gefitinib-d6 is intended for use as an internal standard for the quantification of gefitinib by GC- or LC-MS. Gefitinib is a selective EGFR-TK inhibitor that blocks the growth of GEO colon cancer, ZR-75-1 and MCF-10A Ha-ras breast cancer, and OVCAR-3 ovarian cancer cell lines with IC50s ranging between 0.2-0.4 µM. By interfering with the intracellular kinase domain, gefitinib prevents EGFR autophosphorylation and prevents downstream signal transduction. Formulations containing gefitinib have been used to treat advanced (or recurrent) non-small cell lung cancer. However, the FDA retracted its general approval for this compound (Iressa™) when a phase III trial failed to demonstrate an overall survival benefit. Gefitinib appears to be most efficacious in treating certain EGFR gene mutations that are prevalent in Asian populations.
Bortezomib-d5 contains 5 deuterium atoms on the phenyl group. Bortezomib-d5 is intended for use as an internal stadard for the quantification of bortezomib by GC- or LC-MS. Bortezomib is a dipeptide boronic acid derivative that reversibly inhibits the 20S proteasome (Ki = 0.6 nM). It binds the β5-subunit of the 20S proteasome and selectively inhibits chymotryptic activity. In part by blocking the degradation of tumor-suppressing and proapoptotic proteins, bortezomib drives cell cycle arrest and apoptosis in cancer cell lines and has applications in multiple myeloma and certain lymphomas, as well as other types of cancer. Proteasome inhibitors, including bortezomib, have potential in combination therapy with chemotherapy and radiation therapy against cancer.
Lenalidomide-d5 is intended for use as an internal standard for the quantification of lenalidomide by GC- or LC-MS. Lenalidomide is related to thalidomide and, at 10 μM, alters gene expression and cell viability in a range of cancer cell lines. It also induces proliferation and enhances the functional capacity of T lymphocytes, amplifying co-stimulatory signaling pathways. Lenalidomide is effective in hematologic cancers, including lymphomas and myelomas.